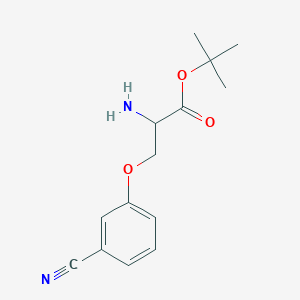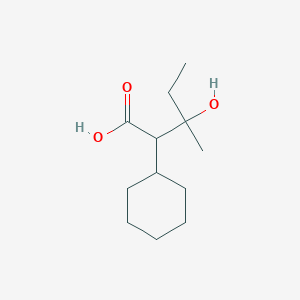![molecular formula C17H17NO5 B14009205 Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate CAS No. 16861-34-0](/img/structure/B14009205.png)
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate is an organic compound with the molecular formula C17H17NO5 It is known for its unique structure, which includes a naphthalene ring substituted with a nitroprop-1-enyl group and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate typically involves the condensation of 4-(2-nitroprop-1-enyl)naphthalen-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active naphthalene derivative, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate can be compared with similar compounds such as:
(E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene: Similar structure but with a bromine atom instead of an ethyl ester group.
(E)-2-(2-Nitroprop-1-enyl)thiophene: Contains a thiophene ring instead of a naphthalene ring.
These compounds share similar reactivity due to the presence of the nitroprop-1-enyl group but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
16861-34-0 |
|---|---|
Molekularformel |
C17H17NO5 |
Molekulargewicht |
315.32 g/mol |
IUPAC-Name |
ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate |
InChI |
InChI=1S/C17H17NO5/c1-3-22-17(19)11-23-16-9-8-13(10-12(2)18(20)21)14-6-4-5-7-15(14)16/h4-10H,3,11H2,1-2H3 |
InChI-Schlüssel |
QCWITBLXLXGWBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=CC=C(C2=CC=CC=C21)C=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinecarboxylic acid, 4-[4-[(2,6-dioxo-3-piperidinyl)amino]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14009132.png)
![Ethyl 5,7-dichloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B14009137.png)

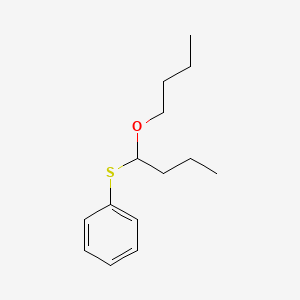
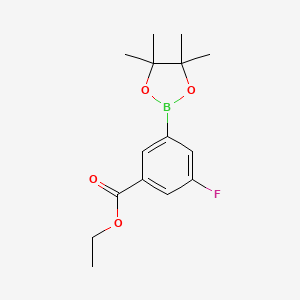
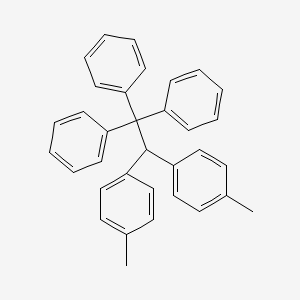

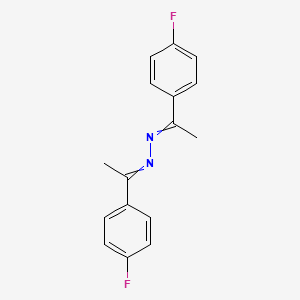
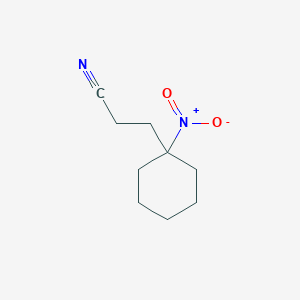
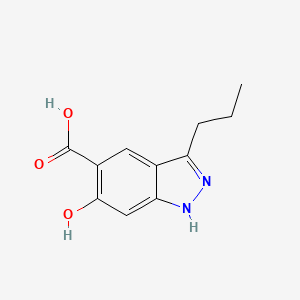
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)

